molecular formula C20H32I2O2 B584466 1,4-Bis(heptyloxy)-2,5-diiodobenzene CAS No. 149762-42-5

1,4-Bis(heptyloxy)-2,5-diiodobenzene

Cat. No. B584466
CAS RN: 149762-42-5
M. Wt: 558.283
InChI Key: LIXNRQPADFWSHU-UHFFFAOYSA-N
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Description

“1,4-Bis(heptyloxy)-2,5-diiodobenzene” likely refers to a compound with a benzene ring (a hexagonal ring of carbon atoms) at its core. This benzene ring is substituted at the 1 and 4 positions with heptyloxy groups (chains of seven carbon atoms, attached through an oxygen atom), and at the 2 and 5 positions with iodine atoms .


Molecular Structure Analysis

The molecular structure would be based on the benzene ring, a planar, cyclic molecule with resonance structures. The heptyloxy groups would likely provide a degree of flexibility to the molecule, while the iodine atoms would be relatively heavy and could potentially be involved in halogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the iodine atoms and the heptyloxy groups. The iodine atoms would likely make the compound relatively heavy and could potentially influence its boiling and melting points. The heptyloxy groups could potentially make the compound somewhat hydrophobic .

Mechanism of Action

The mechanism of action would depend on the context in which the compound is used. For example, if it were used as a drug, the mechanism would depend on the biological target. If it were used as a reagent in a chemical reaction, the mechanism would depend on the other reactants and the reaction conditions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could include its use as a reagent in chemical synthesis, its potential biological activity, or its physical properties .

properties

IUPAC Name

1,4-diheptoxy-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32I2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXNRQPADFWSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1I)OCCCCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692930
Record name 1,4-Bis(heptyloxy)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(heptyloxy)-2,5-diiodobenzene

CAS RN

149762-42-5
Record name 1,4-Bis(heptyloxy)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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